molecular formula C6H5N3 B065942 1H-Imidazo[4,5-b]pyridine CAS No. 170245-19-9

1H-Imidazo[4,5-b]pyridine

Número de catálogo: B065942
Número CAS: 170245-19-9
Peso molecular: 119.12 g/mol
Clave InChI: GAMYYCRTACQSBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-azabenzimidazole is the [4,5-b]-fused isomer of imidazopyridine.

Actividad Biológica

1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Structure and Synthesis

This compound consists of an imidazole ring fused to a pyridine ring, giving it a unique structural profile that is similar to purine bases. This similarity underpins its biological activities, particularly in targeting various enzymes and receptors. The synthesis of this compound typically involves cyclization reactions and can be modified to produce various derivatives with enhanced biological properties .

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:

  • PARP Inhibition : Compounds derived from this scaffold have shown promising activity as PARP inhibitors, which are crucial in cancer therapy. One notable derivative demonstrated an IC50 value of 8.6 nM against tumor cell lines, indicating potent anticancer activity .
  • GSK-3 Inhibition : Some derivatives have been identified as GSK-3 inhibitors, which play a role in cell proliferation and survival pathways. The modification of substituents on the imidazo ring significantly enhances their inhibitory effects .

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Studies revealed that certain derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance:

  • A series of synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

3. Antioxidant and Anti-inflammatory Effects

The antioxidant properties of these compounds have been evaluated in various contexts:

  • One study reported that specific derivatives could diminish oxidative stress responses in human retinal pigment epithelial cells, indicating their potential for treating inflammatory conditions associated with obesity and retinal ischemia .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in signaling pathways related to cancer progression and inflammation. For example, c-Met kinase inhibitors derived from this scaffold have shown efficacy in preclinical models .
  • Receptor Modulation : Some compounds have been identified as antagonists for biological receptors such as AT1 receptors, which are involved in cardiovascular regulation .

Data Summary

Biological ActivityCompound DerivativeTarget Pathogen/EnzymeIC50/MIC Value
Anticancer (PARP Inhibitor)Compound 9Tumor Cells8.6 nM
AntitubercularCompound 5gMycobacterium tuberculosis0.5 μmol/L
AntibacterialCompound 2Staphylococcus aureusMIC < 1 μmol/L
Anti-inflammatoryCompound 22Human retinal pigment epithelialNot specified

Case Studies

  • Antitubercular Activity Study : A series of imidazo[4,5-b]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that certain compounds exhibited potent antitubercular activity with MIC values as low as 0.5 μmol/L, suggesting their potential for further development into therapeutic agents for tuberculosis treatment .
  • GSK-3 Inhibition Study : Research conducted by Lee et al. demonstrated that modifications at the C-7 position significantly increased the inhibition of GSK-3 activity among synthesized derivatives. This finding underscores the importance of structural optimization in enhancing biological activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1H-Imidazo[4,5-b]pyridine derivatives have shown promising results as antimicrobial agents. Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis, with several derivatives demonstrating low minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L . The structure-activity relationship (SAR) studies have identified key modifications that enhance their efficacy against tuberculosis, making them potential candidates for further development in combating this global health challenge.

Table 1: Antitubercular Activity of Selected this compound Derivatives

CompoundMIC (μmol/L)Target Pathogen
5c0.6Mycobacterium tuberculosis
5g0.5Mycobacterium tuberculosis
5i0.8Mycobacterium tuberculosis
5u0.7Mycobacterium tuberculosis

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied, particularly their role as inhibitors of various kinases involved in cancer progression. For instance, novel compounds have been developed that selectively inhibit c-Met kinase, which is implicated in oncogenic signaling pathways. These inhibitors demonstrated nanomolar activity and effectively suppressed the proliferation of Met-dependent lung cancer cells at submicromolar concentrations .

Another study highlighted the ability of certain imidazo[4,5-b]pyridine derivatives to inhibit Aurora kinases, critical regulators of mitosis. Compounds with IC50 values as low as 0.025 µM against Aurora B kinase were reported, indicating their potential as targeted cancer therapies .

Table 2: Inhibition Potency of Imidazo[4,5-b]pyridine Derivatives Against Cancer Targets

CompoundTarget KinaseIC50 (µM)
Compound AAurora A0.042
Compound BAurora B0.025
Compound Cc-MetNanomolar

Antiviral Activity

Research has also explored the antiviral effects of this compound derivatives against hepatitis B virus (HBV). Specific compounds were found to reduce HBV replication significantly by targeting viral components and interfering with the virus's life cycle. Notably, certain derivatives exhibited competitive anti-HBV effects comparable to established treatments like pegylated interferon α2b, showcasing their potential in managing viral infections .

Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundViral TargetEffectiveness
Compound DHBVReduces rcDNA levels
Compound EHBVInhibits cccDNA accumulation

Other Biological Activities

Beyond antimicrobial and anticancer applications, this compound derivatives display a range of other biological activities:

  • Anti-inflammatory: Certain compounds have been shown to inhibit inflammatory pathways associated with obesity and retinal ischemia by modulating transcription factors like Nrf2 and NF-κB .
  • Antioxidant: These compounds exhibit antioxidant properties by scavenging radical species and protecting cells from oxidative stress damage.

Propiedades

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 273-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido[2,3-d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Imidazopyridine salt E-3 is prepared from aminopyridine E-1 (also D-1) (refer to Chart D) (commercial source) or the amino pyridine A-2 (refer to Chart A) and dihaloacetone E-2 (Aldrich) either by a two-step procedure whereby E-1 and E-2 are stirred in a solvent such as dimethoxyethane with or without the addition of a base such as triethylamine or potassium carbonate to give imidazopyridine salt E-3. If dimethoxyethane alone is used as solvent, it is then replaced with alcoholic solvent and E-3 is heated until no additional E-4 is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dihaloacetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Mercaptoimidazo[4,5-b]pyridine and 2-(N-cylopentylamino)benzyl chloride hydrochloride were reacted in an aqueous ethanol solution to obtain 2-[2-(N-cyclopentylamino)benzylthio[-imidazo[4,5-b]pyridine in the same manner as in Example 9-(2). The obtained 2-[2-(N-cyclopentylamino)benzylthio]imidazo[4,5-b]pyridine was oxidized by m-chloroperbenzoic acid in chloroform in the same manner in Example 9-(3) to give 2-[2-(N-cyclopentylamino)benzylsulfinyl]imidazo[4,5-b]pyridine as a pale yellow crystalline product. m.p.: 134° C. (decompn.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(N-cylopentylamino)benzyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-b]pyridine
Reactant of Route 2
1H-Imidazo[4,5-b]pyridine
Reactant of Route 3
1H-Imidazo[4,5-b]pyridine
Reactant of Route 4
1H-Imidazo[4,5-b]pyridine
Reactant of Route 5
1H-Imidazo[4,5-b]pyridine
Reactant of Route 6
1H-Imidazo[4,5-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.